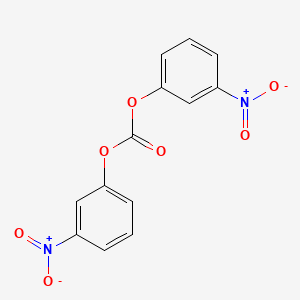
Bis(3-nitrophenyl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-nitrophenyl) carbonate is an organic compound with the molecular formula C13H8N2O7. It is a derivative of carbonic acid where two 3-nitrophenyl groups are bonded to a central carbonate group. This compound is known for its use in organic synthesis, particularly in the preparation of various esters and ureas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(3-nitrophenyl) carbonate can be synthesized through the reaction of 3-nitrophenol with phosgene or triphosgene in the presence of a base such as pyridine. The reaction typically occurs in an inert solvent like chloroform or dichloromethane. The general reaction scheme is as follows:
2C6H4(NO2)OH+COCl2→C6H4(NO2)OCOOC6H4(NO2)+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of triphosgene instead of phosgene is often preferred due to its safer handling properties.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-nitrophenyl) carbonate undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reacts with amines to form ureas.
Esterification: Reacts with alcohols to form esters.
Hydrolysis: Reacts with water to form 3-nitrophenol and carbon dioxide.
Common Reagents and Conditions
Amines: For urea formation, common amines such as benzylamine or aniline are used.
Alcohols: For ester formation, alcohols like methanol or ethanol are used.
Water: For hydrolysis, water is the primary reagent.
Major Products
Ureas: Symmetrical and unsymmetrical ureas.
Esters: Various 3-nitrophenyl esters.
3-Nitrophenol: Formed during hydrolysis.
Applications De Recherche Scientifique
Bis(3-nitrophenyl) carbonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Peptide Synthesis: Used as a coupling reagent for the preparation of peptide bonds.
Pharmaceuticals: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and advanced materials.
Bioconjugation: Employed in the modification of biomolecules for various biological studies.
Mécanisme D'action
The mechanism of action of bis(3-nitrophenyl) carbonate involves the activation of the carbonate group, making it susceptible to nucleophilic attack. The electron-withdrawing nitro groups enhance the electrophilicity of the carbonate carbon, facilitating reactions with nucleophiles such as amines and alcohols. This leads to the formation of ureas and esters, respectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-nitrophenyl) carbonate
- Bis(2-nitrophenyl) carbonate
- Bis(4-nitrophenyl) phosphate
Uniqueness
Bis(3-nitrophenyl) carbonate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and the types of products formed. Compared to bis(4-nitrophenyl) carbonate, it may exhibit different reactivity patterns due to steric and electronic effects.
Propriétés
Numéro CAS |
5676-72-2 |
|---|---|
Formule moléculaire |
C13H8N2O7 |
Poids moléculaire |
304.21 g/mol |
Nom IUPAC |
bis(3-nitrophenyl) carbonate |
InChI |
InChI=1S/C13H8N2O7/c16-13(21-11-5-1-3-9(7-11)14(17)18)22-12-6-2-4-10(8-12)15(19)20/h1-8H |
Clé InChI |
GDOLZIOIEBBPMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(=O)OC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


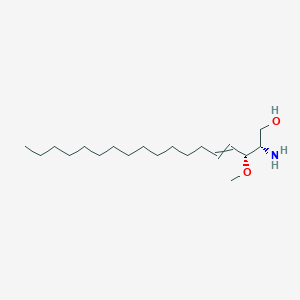
![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)
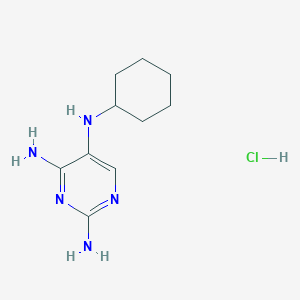

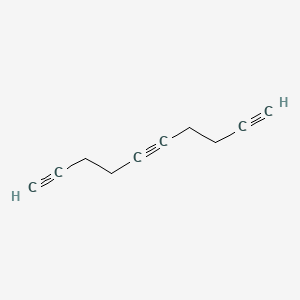
![{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14733800.png)
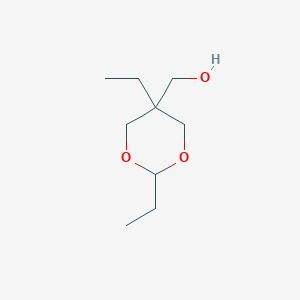
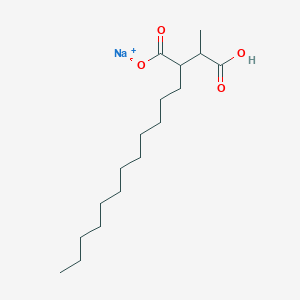
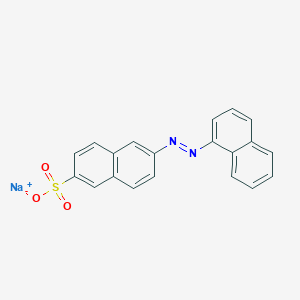
![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
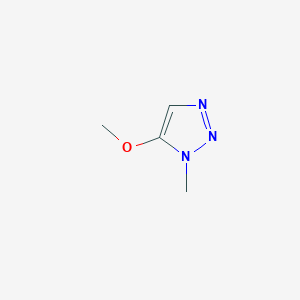
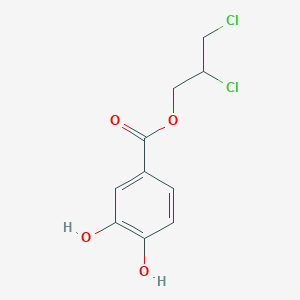
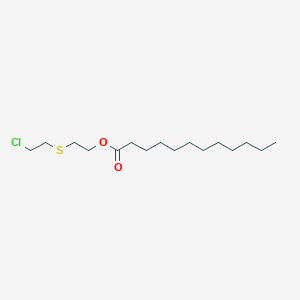
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
